![molecular formula C36H44O8P4 B12611826 Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane CAS No. 877128-32-0](/img/structure/B12611826.png)
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraphosphetane core with four 2-(methoxymethoxy)-5-methylphenyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane typically involves the reaction of tetraphosphetane with 2-(methoxymethoxy)-5-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biochemical processes in biological systems. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(2-methoxyethyl) orthosilicate: Similar in having multiple methoxy groups but differs in the central atom and overall structure.
Tetrakis(hydroxymethyl)glycoluril: Shares the tetrakis structure but has different functional groups and applications.
Tetrakis(propargylisocyanide) copper(I) complex: Similar in having a tetrakis structure but involves different ligands and metal coordination.
Uniqueness
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is unique due to its specific combination of methoxymethoxy and methylphenyl groups attached to a tetraphosphetane core
Propiedades
Número CAS |
877128-32-0 |
|---|---|
Fórmula molecular |
C36H44O8P4 |
Peso molecular |
728.6 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane |
InChI |
InChI=1S/C36H44O8P4/c1-25-9-13-29(41-21-37-5)33(17-25)45-46(34-18-26(2)10-14-30(34)42-22-38-6)48(36-20-28(4)12-16-32(36)44-24-40-8)47(45)35-19-27(3)11-15-31(35)43-23-39-7/h9-20H,21-24H2,1-8H3 |
Clave InChI |
MCOFUINCGVHGHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCOC)P2P(P(P2C3=C(C=CC(=C3)C)OCOC)C4=C(C=CC(=C4)C)OCOC)C5=C(C=CC(=C5)C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


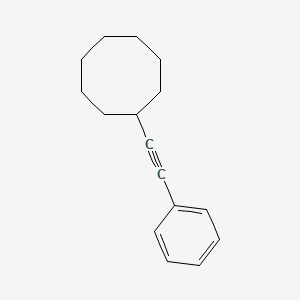
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
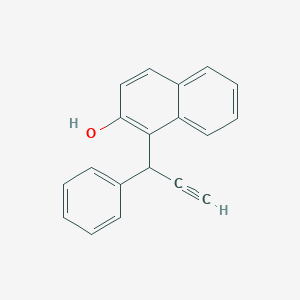
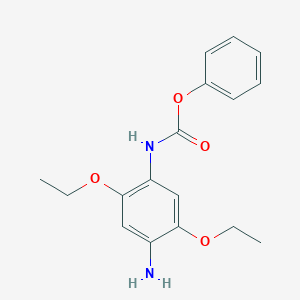
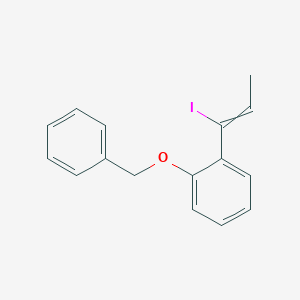
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
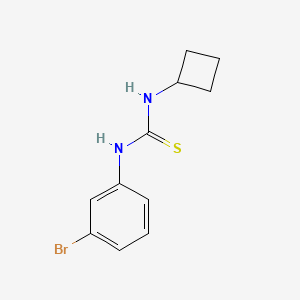
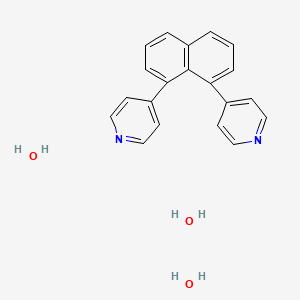
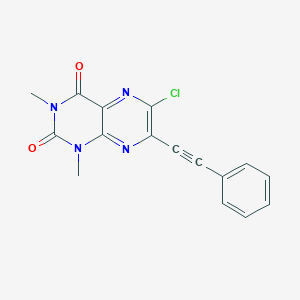
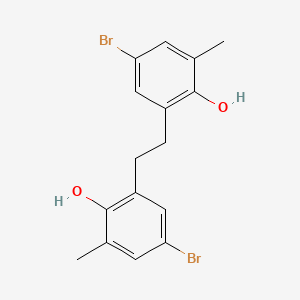
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)


